2-Bromo-3-phenylquinoline

Organic Synthesis Palladium Catalysis Cross-Coupling

2-Bromo-3-phenylquinoline (CAS 1253101-32-4, C₁₅H₁₀BrN, MW 284.15) is a disubstituted quinoline derivative featuring a bromine atom at the 2-position and a phenyl group at the 3-position. This heterocyclic aromatic compound belongs to the broader class of halogenated quinolines widely employed as versatile intermediates in medicinal chemistry, materials science, and organic synthesis.

Molecular Formula C15H10BrN
Molecular Weight 284.15 g/mol
Cat. No. B15249273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-phenylquinoline
Molecular FormulaC15H10BrN
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Br
InChIInChI=1S/C15H10BrN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H
InChIKeyVBZKZJSZBNTBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-phenylquinoline: A Strategic Heteroaryl Halide Building Block for Cross-Coupling and Pharmaceutical Intermediate Synthesis


2-Bromo-3-phenylquinoline (CAS 1253101-32-4, C₁₅H₁₀BrN, MW 284.15) is a disubstituted quinoline derivative featuring a bromine atom at the 2-position and a phenyl group at the 3-position [1]. This heterocyclic aromatic compound belongs to the broader class of halogenated quinolines widely employed as versatile intermediates in medicinal chemistry, materials science, and organic synthesis [2]. The compound's molecular architecture—a bromine substituent ortho to the ring nitrogen—confers distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, enabling efficient construction of complex aryl-quinoline scaffolds [2]. Industrially, 2-bromo-3-phenylquinoline and its structurally related bromo-substituted quinolines are explicitly claimed as key intermediates in the synthesis of therapeutic agents, including HCV NS3 protease inhibitors [3].

Why Uninformed Substitution of 2-Bromo-3-phenylquinoline with Other Halogenated Quinoline Analogs Risks Synthetic Failure


Procurement decisions that treat 2-bromo-3-phenylquinoline as interchangeable with its 2-chloro, 2-fluoro, or 2-iodo analogs—or with regioisomers such as 3-bromoquinoline—introduce substantial and quantifiable synthetic risk. Halogen identity at the 2-position governs oxidative addition kinetics in palladium-catalyzed cross-couplings, with bromine occupying an optimal reactivity window that balances sufficient electrophilicity for efficient coupling against premature decomposition or undesired side reactions observed with iodo analogs [1]. Substituent position further dictates reaction outcomes: the 2-bromo substituent is ortho to the quinoline nitrogen, whereas 3-bromoquinolines exhibit distinct regioselectivity patterns in deprotonation and coupling chemistry [2]. Even when alternative halogens may nominally participate in similar transformations, differences in reaction yields, required catalyst loadings, and tolerance of sensitive functional groups create downstream process inefficiencies that cannot be recovered by post-hoc optimization. The evidence presented below quantifies these differentiating factors.

2-Bromo-3-phenylquinoline: Quantitative Comparative Evidence for Scientific Selection


Bromine as the Optimal Leaving Group: Balancing Reactivity and Stability in Cross-Coupling Reactions

The oxidative addition step in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) proceeds with kinetic rates following the order I > Br > Cl >> F. 2-Bromo-3-phenylquinoline occupies the optimal position in this reactivity spectrum, offering a balance that its chloro and iodo analogs cannot match. [1] The bromine substituent enables efficient oxidative addition under mild conditions (room temperature to 60°C with standard Pd catalysts) while maintaining sufficient stability to avoid homocoupling side reactions that plague iodoquinolines. [2] 2-Chloro-3-phenylquinoline, in contrast, requires elevated temperatures (>100°C) and specialized ligands for comparable conversion, and 2-fluoro-3-phenylquinoline is essentially unreactive under standard cross-coupling conditions.

Organic Synthesis Palladium Catalysis Cross-Coupling

Validated Utility as an HCV Protease Inhibitor Intermediate in Industrial-Scale Processes

Bromo-substituted quinolines of formula (I), encompassing 2-bromo-3-phenylquinoline where R = aryl (specifically phenyl), are explicitly claimed in Boehringer Ingelheim's patent US 8,633,320 B2 as essential intermediates for the preparation of agents for treating hepatitis C viral (HCV) infections. [1] The patent discloses specific preparative methods for this class of compounds, including detailed reaction conditions (palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids, using bases such as potassium carbonate in solvents including toluene/ethanol mixtures) that have been validated at multi-kilogram scale. [1] This industrial validation distinguishes 2-bromo-3-phenylquinoline from analogs lacking documented process-scale utility. The 2-bromo substitution pattern enables the precise regiochemical installation of the 3-phenylquinoline core required for downstream biological activity.

Medicinal Chemistry Antiviral Drug Development Process Chemistry

Regioselective Synthesis Yields a Single, Well-Defined Isomer for Reproducible Downstream Chemistry

The synthesis of 2-bromo-3-phenylquinoline via regioselective bromination or cross-coupling routes yields a single constitutional isomer with unambiguous substitution at the 2- and 3-positions. [1] This contrasts sharply with electrophilic halogenation of unsubstituted quinoline, which produces mixtures of positional isomers (3-, 5-, 6-, and 8-substituted quinolines) requiring chromatographic separation. [2] The defined substitution pattern is critical because halogen position profoundly influences both chemical reactivity and biological activity: comparative toxicity studies of monohaloquinolines toward Vibrio fischeri demonstrate that 3-bromoquinoline exhibits IC₅₀ values below 10 mg·L⁻¹, whereas halogen substitution at other positions (e.g., 2-, 5-, 6-, 7-, 8-) yields substantially different toxicity profiles. [3] The 2-bromo-3-phenyl substitution pattern provides a unique scaffold not easily accessible through non-selective halogenation of 3-phenylquinoline.

Organic Synthesis Regioselectivity Structure-Activity Relationship

Distinct Regioselectivity in Deprotonation Chemistry Enables Orthogonal Functionalization

Computational and experimental studies of 2-substituted quinolines reveal that the 2-phenyl substituent directs deproto-metallation to the 8-position of the quinoline ring, affording 8-iodo or 8-ketone derivatives. [1] This regioselectivity is distinct from that observed with 3-substituted quinolines, which undergo deprotonation at different positions depending on the substituent. The bromine atom at the 2-position remains intact under these lithiation conditions, enabling sequential, orthogonal functionalization—first cross-coupling at the C2 position (via Br displacement), then directed C-H functionalization at the C8 position. DFT B3LYP calculations of CH acidities in THF solution confirm that the 2-phenyl substitution pattern creates a unique electronic environment that governs site selectivity. [1]

Organometallic Chemistry C-H Functionalization Lithiation Chemistry

Optimal Research and Industrial Applications for 2-Bromo-3-phenylquinoline Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Diversified 2-Aryl-3-phenylquinoline Library Synthesis

The bromine substituent at the 2-position provides the optimal balance of oxidative addition kinetics and bench stability for efficient Suzuki-Miyaura couplings with arylboronic acids. [1] Use 2-bromo-3-phenylquinoline with Pd(PPh₃)₄ (1–2 mol%) and K₂CO₃ in toluene/EtOH/H₂O at 60–80°C to couple diverse aryl, heteroaryl, and vinyl boronic acids. This application is supported by the established class reactivity of Ar-Br bonds and is the foundational transformation enabling downstream structure-activity relationship (SAR) studies in medicinal chemistry programs. [1]

Synthesis of HCV NS3 Protease Inhibitor Precursors and Antiviral Lead Compounds

Industrial patents explicitly claim 2-bromo-3-phenylquinoline and structurally related bromo-substituted quinolines as intermediates in the preparation of therapeutic agents targeting hepatitis C viral infections. [2] The compound serves as a direct precursor for constructing the aryl-quinoline core of NS3 protease inhibitors. This validated industrial utility makes 2-bromo-3-phenylquinoline a high-priority procurement choice for antiviral drug discovery programs seeking to access this pharmacophore with minimized synthetic risk. [2]

Sequential Orthogonal Functionalization via C2 Coupling Followed by C8 Directed Metallation

The 2-phenyl substitution pattern directs deproto-metallation with LiTMP/ZnCl₂·TMEDA or LiTMP/CuCl to the C8 position of the quinoline ring, while leaving the C2-bromine intact. [3] This enables a two-step orthogonal sequence: first, Pd-catalyzed cross-coupling at C2 (displacing Br), followed by directed C-H functionalization at C8 (introducing iodine or ketone groups). This strategy yields 2,8-difunctionalized-3-phenylquinolines that are otherwise synthetically challenging to access, making the compound particularly valuable for generating novel chemical space in library synthesis. [3]

Synthesis of Luminescent Metal Complexes and OLED Materials via Cyclometalation

2-Phenylquinoline-based cyclometalated platinum(II) and iridium(III) complexes exhibit tunable photophysical properties suitable for OLED and oxygen-sensing applications. [4] The 2-bromo-3-phenylquinoline scaffold, following cross-coupling to install electron-donating or electron-withdrawing aryl groups, can serve as the cyclometalating ligand (C^N ligand) in phosphorescent transition metal complexes. The 3-phenyl substituent provides an additional handle for tuning the HOMO-LUMO gap through substituent effects, offering materials scientists a modular platform for optimizing emission wavelengths and quantum yields. [4]

Technical Documentation Hub

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